3-环戊基-1,2,4,5-四氢-3-苯并噁唑-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

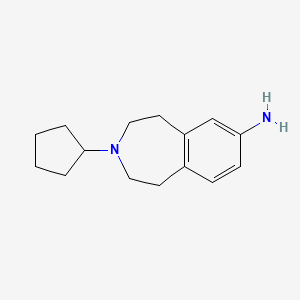

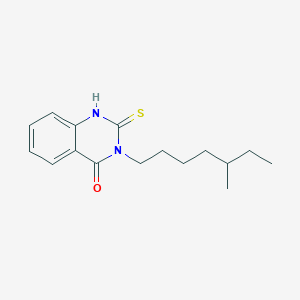

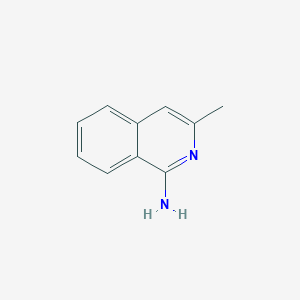

3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine, also known as KP-674, is a type of benzazepine-based chemical compound. Benzazepines and their hydrogenated derivatives, in which the azepine ring is annulated with the benzene ring, are biologically important heterocyclic systems .

Synthesis Analysis

The synthesis of benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods . The Pummerer rearrangement in combination with intramolecular electrophilic substitution was effective in constructing the cyclic system 2,3,4,5-tetrahydro-1H-3-benzazepine .Molecular Structure Analysis

The molecular formula of 3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine is C15H22N2 and its molecular weight is 230.355. The IR spectrum and 1H NMR spectrum provide further details about its structure .Chemical Reactions Analysis

The synthesis of benzazepines involves various chemical reactions, including cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion . The Pummerer rearrangement in combination with intramolecular electrophilic substitution was used to construct the cyclic system .科学研究应用

Benzazepines in Pharmacology

Benzazepines, especially their hydrogenated derivatives, are biologically important heterocyclic systems . They have been known since the beginning of the last century, and studies published over the last two decades have greatly expanded the information on the pharmacology of benzazepines .

Application Summary

Benzazepines can be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . In addition, substances that exhibit antibacterial activity were found among benzazepines, as well as sodium channel blockers, inhibitors of squalene synthase, which makes them safe and effective in the treatment of hyperlipidemia .

Methods of Application

The synthesis methods and biological properties of 1-, 2-, and 3-benzazepines with a hydrogenated heterocyclic ring have been studied . The methods for the synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into the following groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .

Results or Outcomes

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis .

Benzazepines in Cardiovascular Diseases

Application Summary

Benzazepines have shown promise in the treatment of cardiovascular diseases .

Methods of Application

The specific methods of application in this field would depend on the exact nature of the cardiovascular disease being treated. However, it would likely involve the administration of a benzazepine-based medication, possibly in combination with other treatments .

Results or Outcomes

While specific results for “3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine” are not available, benzazepines in general have shown positive outcomes in the treatment of cardiovascular diseases .

Benzazepines in Rheumatoid Arthritis

Application Summary

Benzazepines may also be beneficial in the treatment of rheumatoid arthritis .

Methods of Application

Again, the specific methods of application would depend on the specifics of the case, but would likely involve the administration of a benzazepine-based medication .

Results or Outcomes

While specific results for “3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine” are not available, benzazepines in general have shown promise in the treatment of rheumatoid arthritis .

Benzazepines in Diabetic Retinopathy

Application Summary

Benzazepines may be beneficial in the treatment of diabetic retinopathy .

Methods of Application

The specific methods of application would depend on the specifics of the case, but would likely involve the administration of a benzazepine-based medication .

Results or Outcomes

While specific results for “3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine” are not available, benzazepines in general have shown promise in the treatment of diabetic retinopathy .

Benzazepines in Osteoporosis

Application Summary

Benzazepines may also be beneficial in the treatment of osteoporosis .

Results or Outcomes

While specific results for “3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine” are not available, benzazepines in general have shown promise in the treatment of osteoporosis .

Benzazepines in Acute Renal Failure

Application Summary

Benzazepines may also be beneficial in the treatment of acute renal failure .

Results or Outcomes

While specific results for “3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine” are not available, benzazepines in general have shown promise in the treatment of acute renal failure .

未来方向

Benzazepines have been known since the beginning of the last century and studies published over the last two decades have greatly expanded the information on their pharmacology . The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . This suggests that there is ongoing interest in this class of compounds and their potential therapeutic applications.

属性

IUPAC Name |

3-cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c16-14-6-5-12-7-9-17(10-8-13(12)11-14)15-3-1-2-4-15/h5-6,11,15H,1-4,7-10,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHQXRBVSTVZAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC3=C(CC2)C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one](/img/structure/B2805197.png)

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)methylamino]ethanol](/img/structure/B2805201.png)

![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2805206.png)

![3-(4-fluorophenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2805213.png)

![Methyl 2-(2,5-difluorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2805218.png)